N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other compounds, and stability .Scientific Research Applications
Radioligand Development
The compound has been explored for its potential in radioligand development for imaging applications. Specifically, derivatives within this chemical series have been identified as selective ligands for the translocator protein (18 kDa), making them suitable for in vivo imaging using positron emission tomography (PET). This application is critical for understanding neuroinflammatory processes, enabling the detailed study of diseases characterized by microglia activation. Radiosynthesis of these compounds involves labeling with fluorine-18, demonstrating their relevance in diagnostic imaging and providing insights into neuroinflammation through non-invasive methods (Dollé et al., 2008).
Herbicidal Activity
Research has also delved into the herbicidal potential of N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide derivatives. These compounds have been synthesized and evaluated for their efficacy against dicotyledonous weeds, indicating their potential in agricultural applications. The synthesis involves starting materials like 4-fluoro-aniline, leading to compounds that exhibit promising herbicidal activities against various dicotyledonous weeds, highlighting their role in developing new herbicides (Wu et al., 2011).
Antitumor Activities
Additionally, the compound's derivatives have been investigated for antitumor activities. The modification of its structure has led to the synthesis of variants with potential anticancer properties. These studies are pivotal for the design of new antitumor agents, as they explore the compound's efficacy against various cancer cell lines, providing a foundation for future cancer therapy innovations. The exploration of these derivatives underscores the compound's versatility and its potential contribution to oncological research (Jing, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3S/c22-13-3-1-12(2-4-13)10-27-20(29)19-17(7-8-31-19)26(21(27)30)11-18(28)25-16-9-14(23)5-6-15(16)24/h1-9,17,19H,10-11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZLCYIVWVOUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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